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Compound of Interest

Compound Name: Langkamide

Cat. No.: B608450 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for spectroscopic data on a compound named "Langkamide"

did not yield specific results in the public domain. It is possible that this is a very recently

discovered compound, a trivial name not yet widely adopted, or a potential misspelling. To fulfill

the detailed requirements of this technical guide, we will present the preliminary spectroscopic

data and structure elucidation workflow for Lagunamide D, a structurally interesting and

biologically active marine natural product, as a representative example. The methodologies and

data presentation are analogous to what would be expected for Langkamide.

Introduction
Natural products continue to be a significant source of novel chemical entities with therapeutic

potential. The rigorous characterization of these molecules is fundamental to their development

as drug candidates. This guide provides a summary of the preliminary spectroscopic data for

the cyclic depsipeptide, Lagunamide D, focusing on Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data, which are pivotal in its structure elucidation.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of

a novel compound. For Lagunamide D, HRMS analysis provides the basis for its elemental

composition.
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Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Lagunamide D

Parameter Value

Ionization Mode Electrospray Ionization (ESI)

Mass Analyzer Time-of-Flight (TOF)

Observed m/z [M+H]⁺

Molecular Formula C₄₄H₆₉N₅O₁₀

Calculated Mass 827.5048

Measured Mass 827.5045

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional

structure of organic molecules in solution. The ¹H and ¹³C NMR data for Lagunamide D,

acquired in deuterated dimethyl sulfoxide ((CD₃)₂SO), are presented below. These data, in

conjunction with 2D NMR experiments (COSY, HSQC, HMBC), allow for the assignment of all

proton and carbon signals and the establishment of the compound's connectivity.

Table 2: ¹H and ¹³C NMR Data for Lagunamide D in (CD₃)₂SO at 600 MHz
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Position δC (ppm) δH (ppm, mult., J in Hz)

N-Me-Ala

2 171.2

3 59.8 4.85 (q, 7.0)

4 30.1 2.85 (s)

5 15.8 1.21 (d, 7.0)

Ile

6 170.9

7 57.5 4.25 (dd, 9.0, 4.5)

8 36.4 1.85 (m)

9 24.2 1.40 (m), 1.10 (m)

10 15.3 0.85 (d, 7.0)

11 11.2 0.80 (t, 7.5)

N-Me-Gly

12 169.5

13 50.2 4.05 (d, 17.0), 3.95 (d, 17.0)

14 35.5 2.95 (s)

N-Me-Phe

15 170.5

16 60.5 5.15 (dd, 9.5, 4.0)

17 37.1
3.10 (dd, 14.0, 4.0), 2.90 (dd,

14.0, 9.5)

18 32.5 3.00 (s)

19-23 (Ph) 137.5, 129.2, 128.1, 126.4 7.20-7.30 (m)

Ala

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24 172.1

25 48.9 4.45 (m)

26 18.1 1.30 (d, 7.0)

Hmpa

27 173.8

28 77.9 4.95 (d, 3.0)

29 38.9 1.95 (m)

30 25.1 1.50 (m), 1.20 (m)

31 16.2 0.90 (d, 7.0)

32 11.5 0.88 (t, 7.5)

Polyketide

33 209.8

34 45.1 2.75 (m)

35 24.8 1.60 (m)

36 129.5 6.80 (dd, 15.5, 8.5)

37 145.2 6.10 (d, 15.5)

38 39.5 2.40 (m)

39 68.9 3.80 (m)

40 35.1 1.55 (m)

41 72.5 4.60 (m)

42 41.2 1.70 (m)

43 13.8 0.95 (t, 7.5)

44 10.5 1.15 (d, 7.0)
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Note: Assignments are based on 1D and 2D NMR experiments as reported in the literature for

Lagunamide D. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are

in Hertz (Hz). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m

(multiplet).

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the verification of scientific

findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Lagunamide D (~1-5 mg) was dissolved in 0.5 mL of

deuterated dimethyl sulfoxide ((CD₃)₂SO).

Instrumentation: NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer

equipped with a cryoprobe.

¹H NMR: The ¹H NMR spectra were acquired with a spectral width of 12 ppm, 64k data

points, and a relaxation delay of 1 s. A total of 128 scans were accumulated.

¹³C NMR: The ¹³C NMR spectra were acquired using a standard pulse sequence with proton

decoupling, a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s. A

total of 1024 scans were accumulated.

2D NMR: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments

to establish correlations.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of Lagunamide D was prepared in methanol.

Instrumentation: HRMS data were obtained on a TOF mass spectrometer.

Analysis: The sample was introduced into the mass spectrometer via an electrospray

ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard

calibrant solution to ensure high mass accuracy.
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Visualizations
Experimental Workflow for Structure Elucidation
The logical flow from isolation to final structure determination is a critical aspect of natural

product chemistry.

Workflow for the Structure Elucidation of a Novel Natural Product
Isolation & Purification

(e.g., from marine cyanobacteria)

High-Resolution Mass Spectrometry (HRMS) 1D NMR Spectroscopy
(¹H, ¹³C)

Molecular Formula Determination 2D NMR Spectroscopy
(COSY, HSQC, HMBC)

Identification of Spin Systems
& Functional Groups

Assembly of Planar Structure

Stereochemical Analysis
(e.g., NOESY, ROESY, J-couplings)

Final 3D Structure

Click to download full resolution via product page

Caption: A generalized workflow for the structure elucidation of a novel natural product.

Logical Relationship in Spectroscopic Data Analysis
The interplay between different spectroscopic techniques is key to solving a chemical structure.
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Logical Flow of Spectroscopic Data Interpretation

HRMS Data

Molecular Formula
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Caption: Interconnectivity of spectroscopic data in determining the planar structure of a

molecule.

To cite this document: BenchChem. [Preliminary Spectroscopic Data of Langkamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608450#preliminary-spectroscopic-data-of-
langkamide-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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